molecular formula C17H19N5O3S2 B2640462 4-[(4-{[(6-Methylpyridazin-3-yl)oxy]methyl}piperidin-1-yl)sulfonyl]-2,1,3-benzothiadiazole CAS No. 2380071-23-6

4-[(4-{[(6-Methylpyridazin-3-yl)oxy]methyl}piperidin-1-yl)sulfonyl]-2,1,3-benzothiadiazole

Cat. No.: B2640462
CAS No.: 2380071-23-6
M. Wt: 405.49
InChI Key: CYRILSGGXSWYFD-UHFFFAOYSA-N
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Description

4-[(4-{[(6-Methylpyridazin-3-yl)oxy]methyl}piperidin-1-yl)sulfonyl]-2,1,3-benzothiadiazole is a complex organic compound that features a benzothiadiazole core, a piperidine ring, and a pyridazine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(4-{[(6-Methylpyridazin-3-yl)oxy]methyl}piperidin-1-yl)sulfonyl]-2,1,3-benzothiadiazole typically involves multiple steps. One common approach starts with the preparation of the benzothiadiazole core, followed by the introduction of the piperidine ring and the pyridazine moiety. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow synthesis and automated reaction monitoring can be employed to enhance production scalability and consistency.

Chemical Reactions Analysis

Types of Reactions

4-[(4-{[(6-Methylpyridazin-3-yl)oxy]methyl}piperidin-1-yl)sulfonyl]-2,1,3-benzothiadiazole can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can be used to alter the oxidation state of the compound.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are critical for achieving the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

4-[(4-{[(6-Methylpyridazin-3-yl)oxy]methyl}piperidin-1-yl)sulfonyl]-2,1,3-benzothiadiazole has several scientific research applications:

    Chemistry: It can be used as a building block for synthesizing more complex molecules.

    Biology: It may serve as a probe for studying biological processes.

    Medicine: It has potential as a therapeutic agent due to its unique chemical structure.

    Industry: It can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 4-[(4-{[(6-Methylpyridazin-3-yl)oxy]methyl}piperidin-1-yl)sulfonyl]-2,1,3-benzothiadiazole involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other benzothiadiazole derivatives and piperidine-containing molecules. Examples include:

Uniqueness

What sets 4-[(4-{[(6-Methylpyridazin-3-yl)oxy]methyl}piperidin-1-yl)sulfonyl]-2,1,3-benzothiadiazole apart is its unique combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

4-[4-[(6-methylpyridazin-3-yl)oxymethyl]piperidin-1-yl]sulfonyl-2,1,3-benzothiadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N5O3S2/c1-12-5-6-16(19-18-12)25-11-13-7-9-22(10-8-13)27(23,24)15-4-2-3-14-17(15)21-26-20-14/h2-6,13H,7-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYRILSGGXSWYFD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(C=C1)OCC2CCN(CC2)S(=O)(=O)C3=CC=CC4=NSN=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N5O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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